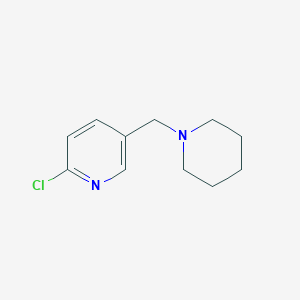

2-Chloro-5-(piperidin-1-ylmethyl)pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine involves a multi-step process starting from basic pyridine derivatives. A notable method includes the chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine, yielding an overall synthesis efficiency of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various spectroscopic methods and crystallography. For example, the piperidine ring in a similar compound adopts a twisted chair conformation, while the fluorooxindole and chlorophenyl groups are planar, indicating a stabilized structure through intermolecular hydrogen bonds (J. Sundar et al., 2011).

Chemical Reactions and Properties

The compound's reactivity has been explored in various chemical reactions. For instance, its involvement in nucleophilic displacement reactions with chlorine by piperidine showcases its reactivity and the influence of the substituent on its behavior (D. W. Allen et al., 1980).

Physical Properties Analysis

Although specific details on the physical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine are scarce, related compounds have been shown to exhibit unique conformations and structural characteristics, such as twisted chair or envelope conformations in their cyclic structures. These features significantly influence the compound's physical and chemical behaviors.

Chemical Properties Analysis

The chemical properties of 2-Chloro-5-(piperidin-1-ylmethyl)pyridine and related compounds, such as their electrophilic and nucleophilic sites, have been studied through spectroscopic and computational methods. For example, studies on the spectroscopic properties and quantum mechanical analysis of similar compounds provide insight into their reactivity, molecular electrostatic potential, and intermolecular interactions (P. Devi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Process : 2-Chloro-5-(piperidin-1-ylmethyl)pyridine is synthesized from 2-amino-4-methylpyridine through successive chlorination and condensation processes. This synthesis method provides an overall yield of about 62% (Shen Li, 2012).

Pharmacological Applications

5-HT1A Receptor Agonists : Derivatives of 2-pyridinemethylamine, including compounds with structural similarities to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These compounds show promising antidepressant potential (Vacher et al., 1999).

Analgesic Effects in Neuropathic Pain : High-efficacy activation of 5-HT1A receptors using compounds structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine demonstrates significant analgesic effects in rodent models of neuropathic pain, suggesting potential therapeutic applications (Colpaert et al., 2004).

Chemical Research

- Spectroscopic Properties : The spectroscopic properties of compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, which shares structural features with 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been extensively studied using various techniques, contributing to a deeper understanding of such compounds (Devi et al., 2020).

Material Science Applications

- Fluorescent Ratiometric Probes : Derivatives of pyridine, structurally related to 2-Chloro-5-(piperidin-1-ylmethyl)pyridine, have been developed as fluorescent ratiometric probes for zinc ions. Such compounds exhibit significant changes in their ground and excited states upon interaction with soft metal ions like Zn(2+) (Moura et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Chloro-5-(piperidin-1-ylmethyl)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Eigenschaften

IUPAC Name |

2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTYDCOZEXBALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363037 | |

| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230617-67-1 | |

| Record name | 2-chloro-5-(piperidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)